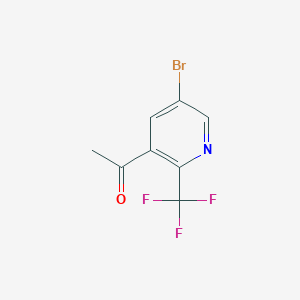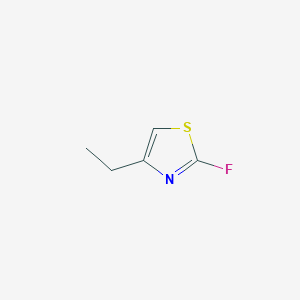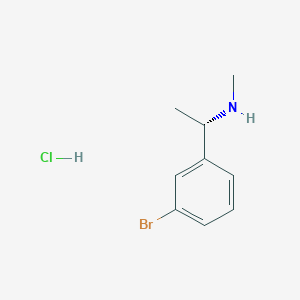
5-Bromo-2,3-dimethylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dimethylquinoxalin-6-amine, also known as BDA, is an organic compound with the molecular formula C10H10BrN3 . It has a molecular weight of 252.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3 . The InChI key is JKDKCLLCVYSUNR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis and Ligand Development
Selective σ Receptor Binding : A study explored the effect of structural modification in substituted aminobutyl-benzamides, including analogs similar to "5-Bromo-2,3-dimethylquinoxalin-6-amine", on σ1 and σ2 receptor binding affinity and selectivity. This research highlights the importance of nitrogen positioning within constrained rings for σ2 receptor binding affinity and selectivity (Kuo‐hsien Fan et al., 2011).
Novel Chelating Ligands : Research on the Friedländer synthesis approach for incorporating 6-bromoquinoline into novel chelating ligands indicated the potential for developing bidentate and tridentate 6-bromoquinoline derivatives. These derivatives could be used for forming biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives, indicating their use in materials science and catalysis (Yi Hu et al., 2003).
Medicinal Chemistry and Drug Development
Antitumor and Antibacterial Agents : A study on the Jamaican sponge Smenospongia aurea isolated compounds, including 6-bromoaplysinopsin and related derivatives, showed significant antimalarial, antimycobacterial activity, and human 5-HT2 receptor binding activity. This suggests the potential of such compounds in developing new antitumor and antibacterial agents (Jin-Feng Hu et al., 2002).
Photoinitiators for Polymerization : Derivatives of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide, with variations including bromo groups and amine functionalities, have been synthesized for use as photoinitiators in free radical or cationic photopolymerization. This application is particularly relevant under LED irradiation, indicating a role in advanced materials science and engineering (Jing Zhang et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-bromo-2,3-dimethylquinoxalin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKCLLCVYSUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)

![4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B2976270.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)
![ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2976274.png)







